molecular formula C29H43BrN2O4 B000480 Otilonium Bromide CAS No. 26095-59-0

Otilonium Bromide

Cat. No.: B000480
CAS No.: 26095-59-0
M. Wt: 563.6 g/mol
InChI Key: VWZPIJGXYWHBOW-UHFFFAOYSA-N
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Description

Otilonium bromide is a quaternary ammonium compound known for its antimuscarinic and calcium channel blocking properties. It is primarily used to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome .

Mechanism of Action

Target of Action

Otilonium Bromide, a quaternary ammonium derivative, primarily targets L-type and T-type calcium channels , muscarinic receptors , and tachykinin NK2 receptors . These targets play a crucial role in the contraction of smooth muscle cells (SMCs), particularly in the gastrointestinal tract .

Mode of Action

This compound acts by blocking the entry of calcium ions through L-type and T-type calcium channels . This blockade interferes with the intracytoplasmic calcium mobilization necessary for SMC contraction . Additionally, this compound binds to muscarinic and tachykinin NK2 receptors , further contributing to its spasmolytic activity.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of calcium ion movement within SMCs . By blocking calcium channels and interfering with intracellular calcium mobilization, this compound disrupts the normal contraction mechanisms of these cells . This action on the calcium ion movement pathway leads to a reduction in excessive bowel contractions and abdominal cramps .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. When taken orally, very little of the drug (about 3%) is absorbed into the rest of the body . This low systemic absorption means that most of its actions remain confined to the gastrointestinal system . The drug concentrates in the large bowel wall, where it exerts its effects locally .

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of the gastrointestinal smooth muscle . By inhibiting calcium ion movement and binding to muscarinic and tachykinin NK2 receptors, this compound prevents excessive bowel contractions and relieves abdominal cramps . This results in reduced motility and abdominal pain .

Action Environment

This compound’s action is largely confined to the gastrointestinal system due to its low systemic absorption and concentration in the large bowel wall . This local action allows it to effectively relieve spasmodic pain of the gut, especially in conditions like irritable bowel syndrome . .

Biochemical Analysis

Biochemical Properties

Otilonium Bromide binds to both muscarinic receptors and tachykinin NK 2 receptors . It has been shown to inhibit L-type and T-type calcium channels, actions which may contribute to or determine its effects in the gut .

Cellular Effects

This compound has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It also had a potent effect on eradicating biofilm at concentrations ranging from 16 to 64 μg/ml . Furthermore, it was observed that this compound changed the permeability of bacterial membrane and caused membrane damage .

Molecular Mechanism

The main mode of action of this compound is blocking the L-type Ca 2+ channels on smooth muscles and interfering with intracytoplasmatic Ca 2+ mobilization, thus relieving excessive intestinal contractions and abdominal cramps .

Temporal Effects in Laboratory Settings

In a study, it was found that bacteria could be killed completely after treatment with 2× MIC of this compound for 5 hours . This suggests that the effects of this compound can be observed over time in laboratory settings.

Dosage Effects in Animal Models

In a study on rats with pentylenetetrazol-induced convulsion, this compound reduced seizure activity at both doses of 25 mg/kg and 50 mg/kg, probably through blocking T-type calcium channels .

Metabolic Pathways

It is known that this compound binds to both muscarinic receptors and tachykinin NK 2 receptors .

Transport and Distribution

After oral administration, this compound has poor systemic absorption due to its physicochemical characteristics, and remains in the gastrointestinal tract acting locally . In animal models, the plasma levels of the drug were 1,000 times lower than in the gastrointestinal tract .

Subcellular Localization

This compound impairs vesicle‐mediated trafficking by targeting Sec31, thereby impeding the plasma membrane localization of the ergosterol transporters, such as Sip3 . Consequently, this compound obstructs the movement of ergosterol across membranes and triggers cytotoxic autophagy .

Preparation Methods

The synthesis of otilonium bromide involves several steps:

This method is advantageous due to its simplicity, high yield, and suitability for large-scale industrial production .

Chemical Reactions Analysis

Otilonium bromide undergoes various chemical reactions:

Scientific Research Applications

Otilonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Otilonium bromide is often compared with other antimuscarinic and calcium channel blockers:

This compound stands out due to its high selectivity for the gastrointestinal tract and its minimal systemic absorption, which reduces the risk of side effects .

Properties

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZPIJGXYWHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26095-58-9 (iodide), 105360-89-2 (Parent)
Record name Otilonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046357
Record name Otilonium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26095-59-0
Record name Otilonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26095-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otilonium bromide [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otilonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Otilonium bromide
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Record name OTILONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Otilonium Bromide?

A1: this compound is a spasmolytic agent that primarily acts by inhibiting the influx of calcium ions (Ca2+) into smooth muscle cells. [, , ] This inhibition occurs through multiple pathways, including blockade of L-type calcium channels. [, ]

Q2: How does this compound's inhibition of calcium influx affect smooth muscle?

A2: By reducing calcium influx, this compound prevents the cascade of events leading to smooth muscle contraction. This results in relaxation of the gastrointestinal tract, reducing symptoms such as abdominal pain and discomfort. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H46BrNO4, and its molecular weight is 552.56 g/mol. (Please refer to publicly available chemical databases for structural information.)

Q4: Is there any spectroscopic data available for this compound?

A5: Yes, studies have utilized techniques like IR, 1H NMR, 13C NMR, and MS to confirm the structure of this compound. []

Q5: How does the instability of this compound in certain solvents impact its use?

A7: Its instability necessitates careful consideration during the development of analytical methods and pharmaceutical formulations. Avoiding alcohols and water as solvents is crucial to maintain the compound's integrity. []

Q6: What is the absorption profile of this compound?

A8: this compound exhibits poor systemic absorption after oral administration. Studies using radiolabeled this compound in rats showed very low plasma levels compared to gastrointestinal tract levels. []

Q7: Where does this compound primarily distribute after administration?

A9: Following oral administration, this compound predominantly distributes to the gastrointestinal tract, with a particular affinity for the large intestine. [] This selective distribution contributes to its localized effects and minimal systemic side effects.

Q8: Is this compound metabolized in the body?

A8: While specific details on the metabolic pathways of this compound are limited in the provided research, its chemical structure suggests potential for metabolism. Further research is needed to fully characterize its metabolic profile.

Q9: How is this compound eliminated from the body?

A9: The primary route of elimination for this compound has not been extensively studied in the provided research. Further investigation is required to determine the primary routes of excretion.

Q10: Has this compound been tested in cell-based assays?

A12: Yes, in vitro studies have investigated the effects of this compound on ion channels in cell lines. For example, one study showed that this compound inhibits L-type calcium channels in human intestinal smooth muscle cells. [] Other studies have examined its effects on T-type calcium channels in HEK293 cells transfected with specific calcium channel subtypes. []

Q11: What animal models have been used to study this compound?

A13: Rats have been frequently used as animal models to study the pharmacokinetics, tissue distribution, and pharmacodynamic effects of this compound. [, , , ] Researchers have also employed a rat model of irritable bowel syndrome (water avoidance stress model) to investigate the effects of this compound on stress-induced gastrointestinal dysfunction. []

Q12: What are the key findings from clinical trials involving this compound?

A14: Clinical trials have consistently demonstrated the efficacy of this compound in alleviating symptoms associated with irritable bowel syndrome. [, , , , , , ] These studies have shown that this compound effectively reduces abdominal pain, bloating, and discomfort compared to placebo. Notably, its efficacy appears comparable to other commonly used antispasmodics, with a favorable tolerability profile. [, , ]

Q13: Does this compound exhibit any specific targeting within the body?

A16: While not specifically designed for targeted delivery, this compound demonstrates a natural affinity for the gastrointestinal tract, particularly the large intestine. [] This selective distribution contributes to its localized effects and minimizes systemic exposure.

Q14: What are some common alternatives to this compound for irritable bowel syndrome?

A22: Several other antispasmodic drugs are available for managing irritable bowel syndrome, including Mebeverine, Pinaverium Bromide, and Trimebutine. [, , , ] Additionally, non-pharmacological approaches like dietary modifications and stress management are important components of irritable bowel syndrome therapy. []

Q15: When was this compound first introduced as a treatment option?

A23: While the provided research does not explicitly mention the exact year of introduction, it is clear that this compound has been used clinically for several decades. [, ] Its continued use and ongoing research highlight its relevance and potential in managing gastrointestinal disorders.

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